molecular formula C9H13BrN2 B12975926 (S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine

(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine

Cat. No.: B12975926
M. Wt: 229.12 g/mol
InChI Key: HIFQTXDERVBRTA-QMMMGPOBSA-N
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Description

(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is a chiral amine compound featuring a brominated pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine typically involves the following steps:

    Alkylation: The addition of a methyl group to the pyridine ring, which can be achieved using methyl iodide and a base such as potassium carbonate.

    Chiral Amine Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired chiral amine in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylpyridin-2-yl)propan-1-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (S)-1-(5-Chloro-4-methylpyridin-2-yl)propan-1-amine: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity in chemical reactions and its interaction with biological targets.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13BrN2/c1-3-8(11)9-4-6(2)7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

HIFQTXDERVBRTA-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=NC=C(C(=C1)C)Br)N

Canonical SMILES

CCC(C1=NC=C(C(=C1)C)Br)N

Origin of Product

United States

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